2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorobenzenesulfonyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the 4-fluorobenzenesulfonyl group. The acetamide moiety is introduced in the final step. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common to monitor the reaction progress and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups .
Scientific Research Applications
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
- 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetic acid
- N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide .
Uniqueness
What sets 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide apart is its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications and a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-14-8-10-16(11-9-14)27(25,26)23-12-4-3-5-15(23)13-19(24)22-18-7-2-1-6-17(18)21/h1-2,6-11,15H,3-5,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIOSFBVUJYRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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